molecular formula C15H18BNO2S B11719409 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole

Cat. No.: B11719409
M. Wt: 287.2 g/mol
InChI Key: ZSCXDBIOJYOTAI-UHFFFAOYSA-N
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Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole ( 1314390-00-5) is a high-value chemical reagent featuring a thiazole heterocycle linked to a pinacol boronic ester. With a molecular formula of C 15 H 18 BNO 2 S and a molecular weight of 287.18 g/mol, this compound is primarily designed for use in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex biaryl systems essential in medicinal chemistry and materials science . The integration of the electron-rich thiazole ring, a privileged structure in medicinal chemistry, adds significant research value. Thiazole and phenylthiazole scaffolds are frequently explored in drug discovery for their ability to interact with biological targets; for instance, similar scaffolds are found in potent ligands for receptors like the angiotensin II AT2R, highlighting their potential in developing new therapeutic agents . This makes the compound a crucial building block for synthesizing novel small molecules for biological screening. Furthermore, the boronic ester functional group offers superior stability and handling compared to boronic acids, making it a reliable and versatile intermediate for synthesizing conjugated organic materials, potentially for applications in organic electronics . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H18BNO2S

Molecular Weight

287.2 g/mol

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole

InChI

InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11(10-12)13-17-8-9-20-13/h5-10H,1-4H3

InChI Key

ZSCXDBIOJYOTAI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole typically involves the reaction of 3-bromophenylthiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Substituent Variations

Positional Isomers

  • Para-Substituted Analogs :
    • Example: 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (compound 4 in )
    • Para-substitution reduces steric hindrance compared to meta-substitution, enhancing reactivity in Suzuki couplings due to improved accessibility of the boron center .

Heterocycle Modifications

  • Benzo[d]thiazole Derivatives :
    • Example: 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole ()
    • Extended conjugation from the fused benzene ring increases stability and alters electronic properties, making it suitable for optoelectronic applications .
  • Fluorinated Thiazoles :
    • Example: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethyl)phenyl)thiazole ()
    • The electron-withdrawing CF₃ group enhances metabolic stability and binding affinity in bioactive molecules .

Functional Group Additions

  • Alkyl Substituents :
    • Example: 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole ()
    • Ethyl groups increase lipophilicity, improving membrane permeability in drug candidates .
  • Electron-Withdrawing Groups: Example: 2-(2,2-Dimethoxy-1-(3-(dioxaborolan-2-yl)phenyl)ethyl)malononitrile () Nitrile groups activate the boronic ester toward nucleophilic reactions, enabling diverse functionalizations .
Physical and Chemical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Purity (%)
Target Compound ~301.21* Not reported Not reported 97%
2-Ethyl-5-(dioxaborolan-2-yl)thiazole 239.14 326.4 1.1 Not reported
Benzo[d]thiazole Derivative () 339.25 (est.) Not reported Not reported >95%

*Estimated based on analogous structures in .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronic ester moiety reacts with a halogenated thiazole precursor. Key steps include:

  • Use of Pd catalysts (e.g., Pd(PPh₃)₄) in a 1:1 molar ratio with the substrate .
  • Solvent selection (e.g., ethanol, methanol, or THF) under reflux at 80–100°C for 6–12 hours .
  • Acidic conditions (e.g., HCl) to stabilize intermediates .
  • Yield optimization requires strict control of moisture and oxygen levels to prevent boronic ester hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers validate its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
  • Thiazole protons (δ 7.2–8.1 ppm) and dioxaborolane methyl groups (δ 1.3–1.4 ppm) .
  • Aromatic carbons (δ 120–140 ppm) and boron-linked carbons (δ 85–90 ppm) .
  • FT-IR : B-O stretching (1350–1370 cm⁻¹) and thiazole C=N (1600–1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (M⁺) matching the calculated mass (e.g., 241.11 g/mol) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester to minimize side products?

  • Methodological Answer :

  • Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for improved regioselectivity .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and stability .
  • Additives : Use K₂CO₃ or CsF to enhance boron electrophilicity and reduce protodeboronation .
  • Table : Example optimization
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄THF8065
Pd(OAc)₂DMF10078

Q. How to resolve contradictions in spectral data during structural validation (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Check for restricted rotation in the dioxaborolane ring causing splitting (use variable-temperature NMR) .
  • Impurity Analysis : Compare HPLC retention times with synthetic intermediates to detect unreacted boronic acid .
  • X-ray Crystallography : Resolve ambiguities by crystallizing the compound and analyzing bond lengths/angles .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution or catalytic cycles?

  • Methodological Answer :

  • DFT Calculations : Model the boron center’s electrophilicity using Gaussian09 at the B3LYP/6-31G(d) level .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to guide SAR studies .

Q. What strategies enhance the bioactivity of thiazole-boronic ester derivatives, and how do structural modifications affect potency?

  • Methodological Answer :

  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to improve binding affinity .
  • Heterocycle Fusion : Replace thiazole with triazolo-thiazole to enhance metabolic stability .
  • Table : Example bioactivity
DerivativeIC₅₀ (μM)Target
Parent12.5Kinase A
-NO₂ analog3.2Kinase A

Q. How to assess the compound’s stability under varying pH, temperature, and solvent conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies :
  • Heat at 40–60°C for 72 hours in buffers (pH 1–13) and analyze via HPLC .
  • Boronic ester hydrolysis is pH-dependent, with instability > pH 9 .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C indicates thermal stability) .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for cross-coupling reactions?

  • Methodological Answer :

  • Reproducibility Checks : Verify substrate purity and catalyst lot variability .
  • Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions .
  • Meta-Analysis : Reconcile data using statistical tools (e.g., ANOVA) to identify outlier methodologies .

Theoretical Frameworks

Q. What theoretical models explain the electronic effects of the dioxaborolane-thiazole system?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies to predict charge transfer in catalytic cycles .
  • Hammett Constants : Correlate substituent effects on boron’s Lewis acidity using σ values .

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